Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
The compound’s description would typically include its IUPAC name, common names, and structural formula. It might also include the compound’s appearance, odor, and other physical characteristics.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
This would involve the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, density, and other physical and chemical properties.Scientific Research Applications
1. Antimicrobial Activity of Thiophene Derivatives
- Summary of Application : Thiophene derivatives, which include compounds similar to “Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate”, have been studied for their antimicrobial activity. These compounds have been synthesized from enaminones via reactions with different nucleophiles and electrophiles .
- Methods of Application : The structure of these compounds was determined through spectral analysis. The antimicrobial activity was tested against various bacterial species .
- Results : The results revealed that changing the substituents at position-2 of the thiophene ring significantly affected their biological activity. The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
2. Apoptosis-Inducing Agents for Breast Cancer
- Summary of Application : Compounds based on “Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate”, a compound similar to “Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate”, have been studied as potential apoptosis-inducing agents for breast cancer .
- Methods of Application : The compounds were synthesized and then assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
- Results : Twelve compounds showed interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM. The flow cytometric analysis results showed that one of the compounds induces apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storing the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
properties
IUPAC Name |
ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJADELKTGPHXGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377060 |
Source
|
Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
132089-32-8 |
Source
|
Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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